molecular formula C9H10BrNO2S B13922409 N-(4-bromophenyl)cyclopropanesulfonamide

N-(4-bromophenyl)cyclopropanesulfonamide

Katalognummer: B13922409
Molekulargewicht: 276.15 g/mol
InChI-Schlüssel: VQSMLIRGFPYZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonyl group and a 4-bromophenylamine moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of complex heterocyclic systems targeting biological applications such as kinase inhibition . Synthetically, it is prepared via multistep reactions involving cyclopropanesulfonamide precursors, isocyanate intermediates, and subsequent functionalization (e.g., amidation, nucleophilic substitution) under controlled conditions .

Eigenschaften

IUPAC Name

N-(4-bromophenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSMLIRGFPYZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)cyclopropanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for N-(4-bromophenyl)cyclopropanesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)cyclopropanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) N-(4-Hydroxyphenyl)benzenesulfonamide
  • Structure : Features a hydroxyl (-OH) group instead of bromine at the para position.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding (N–H···O and O–H···O interactions), influencing crystal packing and solubility .
    • Bromine in N-(4-bromophenyl)cyclopropanesulfonamide provides electronic effects (e.g., electron-withdrawing) and may enhance lipophilicity, affecting membrane permeability .
  • Applications : Sulfonamides with -OH groups are often explored for antimicrobial activity, whereas brominated analogs are prioritized in cross-coupling reactions (e.g., Suzuki coupling) for drug diversification .
b) 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide
  • Structure : Replaces the cyclopropane with a simpler isopropyl group.
  • Key Differences :
    • The absence of a cyclopropane ring reduces steric hindrance and ring strain, likely altering conformational flexibility and binding kinetics.
    • Safety data indicate handling precautions for sulfonamides (e.g., respiratory protection), though toxicity profiles may vary with substituents .

Variations in the Sulfonamide Backbone

a) N-(4-Bromophenyl)pyridine-2-carboxamide
  • Structure : Replaces the sulfonamide group with a carboxamide and incorporates a pyridine ring.
  • Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing bioavailability and reactivity .
b) N-(4-Bromophenyl)cinnamamide [(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide]
  • Structure : Features a cinnamoyl group instead of sulfonamide.
  • Sulfonamides are more resistant to hydrolysis than amides, offering better stability in physiological conditions .

Cyclopropane-Containing Analogs

a) N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide
  • Structure: Incorporates a cyclopentyl ring with an amino group adjacent to the sulfonamide.
  • Amino groups enable further functionalization (e.g., acylation), expanding synthetic utility .
b) N-(3-Isocyanato-4-methylcyclopentyl)cyclopropanesulfonamide
  • Structure : Includes an isocyanate group for cross-linking or polymer formation.
  • Key Differences :
    • Isocyanate reactivity allows for covalent binding to nucleophiles (e.g., amines, alcohols), a property absent in the parent compound .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Substituents Molecular Formula Key Features/Applications References
N-(4-bromophenyl)cyclopropanesulfonamide 4-BrPh, cyclopropane, sulfonamide C₉H₉BrNO₂S Intermediate in kinase inhibitor synthesis
N-(4-hydroxyphenyl)benzenesulfonamide 4-OHPh, sulfonamide C₁₂H₁₁NO₃S Antimicrobial potential, hydrogen bonding
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide 4-BrPh, isopropyl, sulfonamide C₁₀H₁₃BrNO₂S Simpler backbone, reduced steric effects
N-(4-Bromophenyl)pyridine-2-carboxamidato-Pd 4-BrPh, pyridine-carboxamide C₁₂H₉BrN₂O₂Pd Anticancer Pd(II) complexes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.